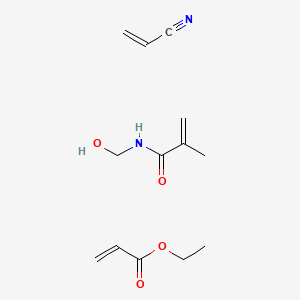![molecular formula C19H18N2O8 B14625498 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)- CAS No. 59147-86-3](/img/structure/B14625498.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound features two nitrophenyl groups attached to a spiro[5.5]undecane core, which includes four oxygen atoms in a tetraoxa configuration. The presence of nitro groups makes this compound highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 2-(m- or p-)-nitrophenyl-5,5-bis(hydroxymethyl)-1,3-dithiane with m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 10 hours using a Dean-Stark trap to remove water formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, making the compound useful in various biochemical pathways. The spiro structure provides stability and rigidity, allowing for specific interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phosphorus atoms and is used as an antioxidant and reducing agent.
3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Designed for use as an organic molecular electronic material.
Uniqueness
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its nitro groups, which confer high reactivity and versatility in chemical reactions. Its spiro structure also provides a stable framework, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
59147-86-3 |
|---|---|
Formule moléculaire |
C19H18N2O8 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18N2O8/c22-20(23)15-5-1-13(2-6-15)17-26-9-19(10-27-17)11-28-18(29-12-19)14-3-7-16(8-4-14)21(24)25/h1-8,17-18H,9-12H2 |
Clé InChI |
LVEZJGGQISTLBD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)C3=CC=C(C=C3)[N+](=O)[O-])COC(OC2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


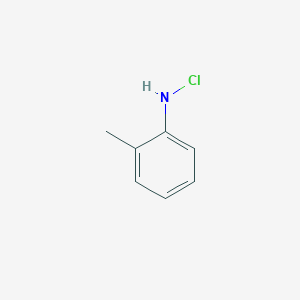
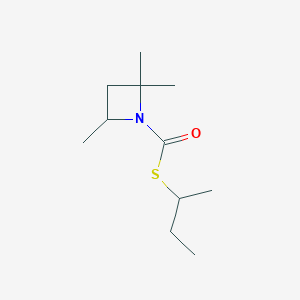
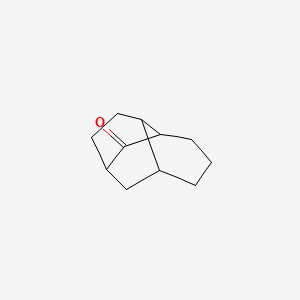
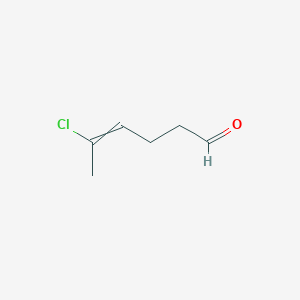

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)

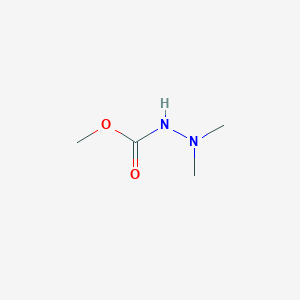


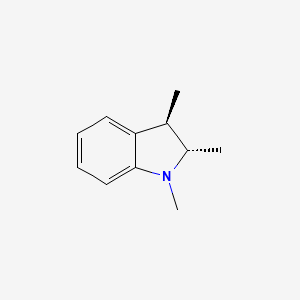
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
